molecular formula C12H20O4 B1206317 Butanedioic acid, octenyl- CAS No. 28805-58-5

Butanedioic acid, octenyl-

Cat. No.: B1206317
CAS No.: 28805-58-5
M. Wt: 228.28 g/mol
InChI Key: KCYQMQGPYWZZNJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butanedioic acid, octenyl- can be achieved through esterification reactions. One common method involves the reaction of butanedioic acid (succinic acid) with octenol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of butanedioic acid, octenyl- often involves microbial fermentation processes. For instance, sodium succinate fermentation liquor can be obtained through microbial fermentation. The pH of the fermentation liquor is adjusted, followed by solid-liquid separation, decolorization, and crystallization to obtain high-purity butanedioic acid .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, octenyl- undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Oxidation: Reaction with oxidizing agents to form oxidation products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles to replace functional groups.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Esterification: Formation of esters.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

Butanedioic acid, octenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butanedioic acid, octenyl- involves its participation in various biochemical pathways. It acts as an intermediate in the Krebs cycle, where it is converted to fumaric acid and FADH2. This conversion is essential for the production of energy in the form of ATP. Additionally, it has been shown to have antimicrobial properties due to its acidic nature .

Comparison with Similar Compounds

Butanedioic acid, octenyl- can be compared with other similar compounds such as:

    Butanedioic acid (Succinic acid): A dicarboxylic acid with similar chemical properties but without the octenyl group.

    Octenyl succinate: Another ester derivative of succinic acid with similar applications.

    Adipic acid: A dicarboxylic acid with a longer carbon chain, used in the production of nylon and other polymers.

The uniqueness of butanedioic acid, octenyl- lies in its combination of the succinic acid backbone with the octenyl group, which imparts unique chemical and physical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

28805-58-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-[(E)-oct-1-enyl]butanedioic acid

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16)/b8-7+

InChI Key

KCYQMQGPYWZZNJ-BQYQJAHWSA-N

SMILES

C=CCCCCCCOC(=O)CCC(=O)O

Isomeric SMILES

CCCCCC/C=C/C(CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCC=CC(CC(=O)O)C(=O)O

28805-58-5

physical_description

Liquid

Related CAS

54163-66-5 (di-hydrochloride salt)
58641-28-4 (di-potassium salt)

Synonyms

octenyl butanedioic acid
octenyl succinate
octenyl succinate, dipotassium salt
octenyl succinate, disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanedioic acid, octenyl-
Reactant of Route 2
Reactant of Route 2
Butanedioic acid, octenyl-
Reactant of Route 3
Reactant of Route 3
Butanedioic acid, octenyl-
Reactant of Route 4
Reactant of Route 4
Butanedioic acid, octenyl-
Reactant of Route 5
Reactant of Route 5
Butanedioic acid, octenyl-
Reactant of Route 6
Reactant of Route 6
Butanedioic acid, octenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.